molecular formula C8H9N3O4 B13967973 2-Ethyl-3,5-dinitroaniline CAS No. 741250-63-5

2-Ethyl-3,5-dinitroaniline

Cat. No.: B13967973
CAS No.: 741250-63-5
M. Wt: 211.17 g/mol
InChI Key: BGNDEPVCCNWEMM-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is primarily used in the agricultural industry as a herbicide, where it helps control the growth of unwanted plants by inhibiting cell division in the roots and shoots of weeds .

Preparation Methods

The synthesis of 2-Ethyl-3,5-dinitroaniline typically involves the nitration of aniline derivatives. One common method is the reaction of 2-ethyl aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aniline ring .

Industrial production methods often involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

2-Ethyl-3,5-dinitroaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 2-ethyl-3,5-diaminoaniline, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-Ethyl-3,5-dinitroaniline has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-Ethyl-3,5-dinitroaniline involves the disruption of microtubule formation during cell division. The compound binds to tubulin proteins, preventing the assembly of microtubules, which are essential for chromosome segregation and cell division. This inhibition leads to the arrest of cell division, ultimately causing the death of the target plant cells .

Comparison with Similar Compounds

2-Ethyl-3,5-dinitroaniline is part of the broader class of dinitroaniline herbicides, which includes compounds such as pendimethalin, trifluralin, and oryzalin. These compounds share a similar mechanism of action but differ in their specific chemical structures and applications. For example:

The uniqueness of this compound lies in its specific substitution pattern and its particular efficacy in certain agricultural applications .

Properties

CAS No.

741250-63-5

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-ethyl-3,5-dinitroaniline

InChI

InChI=1S/C8H9N3O4/c1-2-6-7(9)3-5(10(12)13)4-8(6)11(14)15/h3-4H,2,9H2,1H3

InChI Key

BGNDEPVCCNWEMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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